molecular formula C16H29NO4 B13718477 Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate

Cat. No.: B13718477
M. Wt: 299.41 g/mol
InChI Key: AYINENLGITXZJP-UHFFFAOYSA-N
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Description

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when desired.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine, which is reacted with tert-butoxycarbonyl chloride to form the Boc-protected amine.

    Formation of the Propanoate: The Boc-protected amine is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product.

The reaction conditions often involve the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate undergoes several types of chemical reactions:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

    Substitution: Ammonia, amines, alcohols.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Deprotection: The primary amine is formed after removal of the Boc group.

    Substitution: Amides, esters, and other derivatives.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopropanoate: Lacks the Boc protection, making it more reactive.

    Cyclohexylamine: The parent amine without the ester or Boc protection.

    tert-Butoxycarbonyl-protected amino acids: Similar Boc-protected compounds used in peptide synthesis.

Uniqueness

Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a Boc-protected amino group and an ester functionality. This dual functionality allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate

InChI

InChI=1S/C16H29NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h12-13H,5-11H2,1-4H3,(H,17,19)

InChI Key

AYINENLGITXZJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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